molecular formula C14H13NO3 B083698 2-((4-Methoxyphenyl)amino)benzoic acid CAS No. 13501-67-2

2-((4-Methoxyphenyl)amino)benzoic acid

Cat. No. B083698
CAS RN: 13501-67-2
M. Wt: 243.26 g/mol
InChI Key: AOTGWRVCPVLSPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((4-Methoxyphenyl)amino)benzoic acid and related compounds involves multiple steps, including nitrification, diazotization, methylation, and oxidation processes. One method involves using toluidine as the starting material, leading to the formation of 2-amino-4-methoxy benzoic acid with a yield of 61% (Jiang Jian-hui, 2010). Another approach utilized 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one as a precursor, leading to a specific 2-methoxy-benzoic acid derivative through a condensation reaction (Zhao et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 2-((4-Methoxyphenyl)amino)benzoic acid has been elucidated using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For example, a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized, highlighting the significance of intramolecular and intermolecular interactions in stabilizing the crystal structure (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives involves acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. Spectroscopic techniques, including UV-VIS, NMR, and IR, have been employed to study these reactions and the properties of azo-benzoic acids (T. Baul et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives, are crucial for their application in various fields. The synthesis of related compounds has yielded substances with specific melting points, indicating their purity and stability (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of 2-((4-Methoxyphenyl)amino)benzoic acid derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies have detailed the synthesis routes and mechanisms, shedding light on the reactivity patterns of these compounds (Zhao et al., 2010).

Scientific Research Applications

  • Synthesis Techniques : A novel synthesis method of 2-amino-4-methoxy benzoic acid, which is closely related to 2-((4-Methoxyphenyl)amino)benzoic acid, was developed using toluidine as the starting material. This method offers advantages such as a short synthetic route, readily available raw materials, and low cost (Jiang Jian-hui, 2010).

  • Use in Polyaniline Doping : Benzoic acid and its derivatives, like 2-methoxybenzoic acid, are used as dopants for polyaniline. This doping process influences the properties of polyaniline, such as conductivity and thermal stability (C. A. Amarnath & S. Palaniappan, 2005).

  • Antibacterial Applications : Some derivatives of 2-((4-Methoxyphenyl)amino)benzoic acid have been synthesized and evaluated for their antibacterial activity. These compounds showed activity against various bacterial strains, indicating their potential use in antibacterial treatments (A. Kocabalkanli, Ö. Ateş & G. Ötük, 2001).

  • Toxicity Assessment : Research has been conducted to assess the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, when ingested. This study provides insights into the toxic effects and safety profiles of these compounds (L. G. Gorokhova et al., 2020).

  • Applications in Liquid Crystal Technology : Non-symmetric liquid crystal trimers, including compounds derived from 4-[(4-methoxyphenyl)amino]benzoic acid, have been synthesized and characterized. These trimers exhibit unique properties like odd–even effects in their phase transitions, indicating their potential use in advanced liquid crystal display technologies (P. Henderson & C. Imrie, 2005).

Safety And Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use . It may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-(4-methoxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTGWRVCPVLSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159203
Record name Anthranilic acid, N-(4-methoxyphenyl)-
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxyphenyl)amino)benzoic acid

CAS RN

13501-67-2
Record name N-(4-Methoxyphenyl)anthranilic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(4-methoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(4-methoxyphenyl)-
Source EPA DSSTox
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Record name 2-[(4-methoxyphenyl)amino]benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 52 g (0.33 mole) of 2-chlorobenzoic acid, 82 g (0.66 mole) of 4-methoxyaniline, 46 g (0.33 mole) of potassium carbonate, 5 g (0.025 mole) of cupric acetate and 150 ml of dimethylformamide was heated at reflux for two hours. The reaction mixture was cooled, 300 ml of water added and the mixture filtered. The filtrate was acidified with 50 ml of 6N hydrochloric acid, and the resulting solid was collected by filtration and recrystallized from acetonitrile to give 61 g of 2-(4-methoxyphenylamino)benzoic acid.
Quantity
52 g
Type
reactant
Reaction Step One
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82 g
Type
reactant
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46 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 80 g. 2-chlorobenzoic acid, 80 g. 4-anisidine, 80 g. potassium carbonate, 4 g. activated copper powder, and 800 ml. amyl alcohol was heated under reflux with efficient stirring for 4 hours. The amyl alcohol was removed by steam distillation and the remaining aqueous phase was filtered and made neutral by addition of 1:1 concentrated hydrochloric acid-water. The resulting solid (102 g.) was collected by filtration to give after recrystallization from isopropyl alcohol N-(4-methoxyphenyl)anthranilic acid; m.p. 183°-184° C.
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Synthesis routes and methods III

Procedure details

4-Methoxyaniline (1.86 gm; 20 mmol), 2-chlorobenzoic acid (1.56 gm; 10 mmol), ethylene glycol (5 ml) and anhydrous sodium carbonate (1.1 gm; 10 mmol) were placed in a reaction vessel and stirred until effervescence ceased. Cupric chloride (100 mg; 0.75 mmol) dissolved in 2 ml of water was added to the reaction mixture which was then heated to 125° C. for 6 hours. The reaction was allowed to cool then water (30 ml) and charcoal were added. The mixture was filtered and acidified to pH 2 with conc. hydrochloric acid. The precipitate was collected by filtration, washed with water and then re-dissolved in 1M sodium hydroxide solution. Material was re-precipitated by the addition of acetic acid, filtered off, washed with aqueous acetic acid, then water and finally dried under vacuum over phosphorous pentoxide to give 1200 mg (49%) of N-(4-methoxyphenyl)anthranilic acid.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cupric chloride
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Joshi-Pangu, F Lévesque, HG Roth… - The Journal of …, 2016 - ACS Publications
The emergence of visible light photoredox catalysis has enabled the productive use of lower energy radiation, leading to highly selective reaction platforms. Polypyridyl complexes of …
Number of citations: 290 pubs.acs.org
M Mohammadi-Khanaposhtani, S Rezaei… - Bioorganic …, 2018 - Elsevier
A novel series of acridine linked to thioacetamides 9a–o were synthesized and evaluated for their α-glucosidase inhibitory and cytotoxic activities. All the synthesized compounds …
Number of citations: 57 www.sciencedirect.com
D Khan, I Parveen, Shaily… - Asian Journal of Organic …, 2022 - Wiley Online Library
A new series of phosphine‐free aurone‐based α,β‐unsaturated carbonyl‐amino bidentate ligands have been synthesized and characterized via different analytical techniques such as …
Number of citations: 4 onlinelibrary.wiley.com
R Suzuki, R Tada, Y Miura, N Yoshioka - Journal of Molecular Structure, 2016 - Elsevier
Three dihydroacridine analogues, 2,7-dimethoxy-9,10-dihydro-9,9-diphenylacridine (1-C), 2,8-dimethoxy-10,10-diphenyl-5,10-dihydrophenazasiline (1-Si), and 2,8-dimethoxy-10,10-…
Number of citations: 17 www.sciencedirect.com
RA Saikia, K Talukdar, D Pathak, B Sarma… - The Journal of …, 2023 - ACS Publications
Herein, we report a general method for copper-catalyzed N-arylation of isatoic anhydrides with unsymmetrical iodonium salts at room temperature. The developed catalytic protocol is …
Number of citations: 1 pubs.acs.org
G Chakraborti, S Paladhi, T Mandal… - The Journal of Organic …, 2018 - ACS Publications
The Ullmann-type cross coupling of a variety of aromatic, aliphatic amines with aryl halides is reported using a CuI-based catalytic system in combination with an easily accessible …
Number of citations: 57 pubs.acs.org
K Pirc, V Hodnik, T Snoj, T Lenarčič… - PLoS …, 2021 - journals.plos.org
The lack of efficient methods to control the major diseases of crops most important to agriculture leads to huge economic losses and seriously threatens global food security. Many of the …
Number of citations: 10 journals.plos.org
RA Saikia - 2023 - agnee.tezu.ernet.in
The chapter describes a general method for copper-catalyzed N-arylation of isatoic anhydride with unsymmetrical iodonium salt at room temperature. The developed catalytic protocol is …
Number of citations: 0 agnee.tezu.ernet.in
G Moroni - 2022 - amsdottorato.unibo.it
After initial efforts in the late 1980s, the interest in thermochemiluminescence (TCL) as an effective detection technique has gradually faded due to some drawbacks, such as the high …
Number of citations: 3 amsdottorato.unibo.it

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